Diethyl 3,3-dimethylpentanedioate

Vue d'ensemble

Description

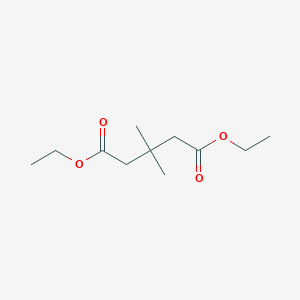

Diethyl 3,3-dimethylpentanedioate is an organic compound with the molecular formula C11H20O4 It is a diester derivative of 3,3-dimethylpentanedioic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 3,3-dimethylpentanedioate can be synthesized through the esterification of 3,3-dimethylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Diethyl 3,3-dimethylpentanedioate serves as a precursor for the synthesis of various bioactive molecules, including:

- Antitumor Agents : It is utilized in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Drugs : The compound has been used to develop anti-inflammatory agents through modifications that enhance their therapeutic efficacy.

Nrf2 Activators

Recent studies have indicated that this compound derivatives can act as Nrf2 activators. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage. Compounds derived from this compound are being explored for their potential in treating diseases like Alzheimer's and Parkinson's disease due to their neuroprotective effects .

Herbicide Development

Research has shown that this compound can be modified to create herbicides with selective action against certain weed species while being safe for crops. This application is crucial in sustainable agriculture practices where minimizing chemical use is essential.

Insect Repellents

The compound's derivatives have also been studied for their potential as insect repellents. Their effectiveness against various pests can contribute to integrated pest management strategies.

Polymer Synthesis

This compound is used as a monomer in the synthesis of polymers. Its ability to form cross-linked structures makes it suitable for producing materials with specific mechanical properties and thermal stability.

Coatings and Adhesives

The compound's derivatives are being explored for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental factors.

Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a novel class of anticancer agents through a multi-step reaction involving condensation and cyclization reactions. The resulting compounds showed promising activity against various cancer cell lines .

Development of Green Herbicides

Another case involved modifying this compound to develop eco-friendly herbicides that target specific weed species without harming crops or beneficial insects. Field trials indicated a significant reduction in weed biomass with minimal environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmaceuticals | Antitumor agents, anti-inflammatory drugs | Neuroprotective effects; Nrf2 activation |

| Agrochemicals | Herbicide development, insect repellents | Eco-friendly herbicides; selective action |

| Material Science | Polymer synthesis, coatings | Enhanced mechanical properties; environmental stability |

Mécanisme D'action

The mechanism by which diethyl 3,3-dimethylpentanedioate exerts its effects depends on the specific reactions it undergoes. For instance, in esterification, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparaison Avec Des Composés Similaires

Diethyl malonate: Another diester, but with a simpler structure lacking the dimethyl substitution.

Dimethyl 3,3-dimethylpentanedioate: Similar structure but with methyl esters instead of ethyl esters.

Uniqueness: Diethyl 3,3-dimethylpentanedioate is unique due to its specific ester groups and the presence of two methyl groups on the central carbon, which can influence its reactivity and the types of reactions it can undergo compared to simpler esters like diethyl malonate.

Activité Biologique

Diethyl 3,3-dimethylpentanedioate, also known as a derivative of pentanedioic acid, has garnered interest in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₂₀O₄

- Molecular Weight : 204.29 g/mol

- CAS Number : 87314-64-1

- Structure : The compound features two ethyl ester groups attached to a dimethyl-substituted pentanedioic acid backbone.

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antibiotics.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in human cell lines. Specifically, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Experimental Setup : Human monocyte-derived macrophages were treated with lipopolysaccharide (LPS) to induce inflammation.

- Results : Treatment with this compound resulted in a significant decrease in cytokine levels compared to untreated controls.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactivity as an Ester : As an ester, it can undergo hydrolysis to release active carboxylic acids that may interact with cellular pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Membrane Interaction : It could alter cell membrane integrity or function, leading to increased permeability in microbial cells.

Case Study 1: Antimicrobial Screening

A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of various esters, including this compound. The findings indicated that this compound showed substantial activity against Gram-positive bacteria while being less effective against Gram-negative strains.

Case Study 2: Inflammation Model

Another investigation focused on the anti-inflammatory properties of the compound using an animal model of arthritis. Results demonstrated that administration of this compound significantly reduced joint swelling and pain scores compared to control groups.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies have shown no significant genotoxicity or reproductive toxicity under standard testing conditions.

| Toxicity Parameter | Result |

|---|---|

| Genotoxicity | Negative |

| Reproductive Toxicity | No significant effects |

Propriétés

IUPAC Name |

diethyl 3,3-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-14-9(12)7-11(3,4)8-10(13)15-6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLBAFKOKJVNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066265 | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-59-0 | |

| Record name | 1,5-Diethyl 3,3-dimethylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17804-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentanedioic acid, 3,3-dimethyl-,1,5-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.